Ethyl 4-[ethyl(phenyl)amino]butanoate
Description
Contextualization of Amino Esters within Contemporary Chemical Research Frameworks
Amino esters are bifunctional compounds containing both an amine and an ester functional group. This dual functionality makes them valuable building blocks in organic synthesis, lending themselves to a wide array of chemical transformations. In contemporary research, amino esters are investigated for their roles as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their ability to form hydrogen bonds and their varying polarities make them subjects of interest in supramolecular chemistry and materials science.
Structural Classifications and Synthetic Relevance of Amine-Functionalized Ester Architectures
Amine-functionalized esters can be classified based on the substitution pattern of the amino group (primary, secondary, or tertiary) and the position of the amino group relative to the ester functionality (α, β, γ, etc.). byjus.comunacademy.com Ethyl 4-[ethyl(phenyl)amino]butanoate is an example of a γ-amino ester with a tertiary amine. The synthetic relevance of these architectures is vast; they are precursors to a variety of nitrogen-containing heterocycles and can be modified at both the amine and ester termini to generate diverse molecular scaffolds.
Overview of Precursor Molecule Classes and Related Chemical Scaffolds
The synthesis of N-substituted butanoates typically involves precursor molecules such as halo-esters, unsaturated esters, and amino acids. For instance, the alkylation of an amine with a 4-halobutanoate ester is a common route. Related chemical scaffolds include the butanoic acids, butanamides, and various heterocyclic systems that can be derived from these linear precursors. Precursors like N-ethylaniline and derivatives of butanoic acid are fundamental starting materials for the synthesis of the title compound. researchgate.net
Significance of Investigating Novel Amine-Ester Architectures in Advanced Organic Synthesis Research
The investigation of novel amine-ester architectures is driven by the need for new molecules with specific properties and functionalities. By systematically modifying the substituents on the nitrogen atom and the ester group, chemists can fine-tune the steric and electronic properties of the molecule. This allows for the development of new catalysts, ligands, and bioactive compounds. The study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships and reaction mechanisms in organic synthesis.
Structure
3D Structure
Properties
CAS No. |
86874-37-5 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 4-(N-ethylanilino)butanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-15(13-9-6-5-7-10-13)12-8-11-14(16)17-4-2/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
InChI Key |
SWEAISPQSFRTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(=O)OCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Ethyl Phenyl Amino Butanoate
Strategic Approaches to Carbon-Nitrogen Bond Formation in N-Substituted Anilines and Derivatives
The formation of the bond between the nitrogen of the aniline (B41778) moiety and the butyl chain is the cornerstone of synthesizing Ethyl 4-[ethyl(phenyl)amino]butanoate. Three principal strategies are commonly considered for this class of compounds: reductive amination, nucleophilic substitution, and coupling reactions.
Reductive amination is a highly efficient and widely used method for forming C-N bonds, allowing for the mono-alkylation of amines. bohrium.comrsc.org This approach, in the context of the target molecule, would typically involve the reaction of N-ethylaniline with a carbonyl-containing C4 ester, such as ethyl 4-oxobutanoate (B1241810). The reaction proceeds in two conceptual steps: the initial formation of an iminium ion intermediate, followed by its reduction to the corresponding tertiary amine. rsc.org
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option for reductive aminations. organic-chemistry.org Other common reductants include sodium cyanoborohydride and catalytic hydrogenation. rsc.orgresearchgate.net The choice of reducing agent and reaction conditions is critical to prevent side reactions and ensure high yields. For instance, flow-reactor technology using H-cube systems has been shown to be effective for direct amination, combining high pressure of hydrogen generated in-situ with high temperatures, thereby avoiding the handling of metal hydrides and often simplifying work-up procedures. bohrium.comrsc.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE), room temp | Mild, highly selective, broad substrate scope | Stoichiometric amounts required |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), acidic pH (3-4) | Effective, tolerant of many functional groups | Toxic cyanide byproduct, pH control needed |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents (MeOH, EtOH), elevated pressure | Atom-economical, clean | May reduce other functional groups (e.g., esters) |
This table presents a summary of common reducing agents and their general characteristics in the context of reductive amination reactions. organic-chemistry.orgresearchgate.net
A direct and classical approach to forming the C-N bond is through the nucleophilic substitution reaction between N-ethylaniline and a suitable ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of N-ethylaniline acts as a nucleophile, attacking the electrophilic carbon bearing the halogen and displacing the halide ion. quora.com
The efficiency of this N-alkylation can be influenced by several factors, including the solvent, temperature, and the presence of a base to neutralize the hydrogen halide formed during the reaction. A significant challenge in this method is the potential for over-alkylation, where the desired tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium (B1175870) salt. psu.edu Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-alkylation product. psu.edunih.gov Ionic liquids have been explored as alternative solvents to minimize over-alkylation and facilitate milder reaction conditions. psu.edu
Multi-step synthetic routes involving amidation or esterification can also be devised. One such pathway could begin with the acylation of N-ethylaniline using a derivative of butanoic acid, such as 4-chlorobutyryl chloride. This would form an amide intermediate, which could then be reduced to the target tertiary amine, followed by esterification.
Alternatively, a more direct coupling approach involves the reaction between a carboxylic acid and an amine to form an amide bond, a cornerstone of medicinal chemistry. researchgate.net While not directly forming the final amine, this chemistry is relevant for precursor synthesis. For instance, synthesizing 4-(ethyl(phenyl)amino)butanoic acid first and then performing a Fischer esterification with ethanol (B145695) under acidic catalysis would yield the final product. The formation of amide bonds from carboxylic acids and amines often requires the use of coupling reagents to activate the carboxylic acid. nih.govresearchgate.net Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) and a base such as 4-(Dimethylamino)pyridine (DMAP). nih.govpeptide.com
Table 2: Common Reagents for Amide Coupling Reactions
| Coupling Reagent System | Description |
|---|---|
| EDC / HOBt / DMAP | A carbodiimide-based system widely used for its efficiency and the water-solubility of its urea (B33335) byproduct, facilitating purification. researchgate.net |
| HATU / DIPEA | An aminium-based reagent known for rapid coupling and high yields, particularly for hindered substrates. nih.gov |
This table summarizes common coupling reagent systems used in the synthesis of amides from carboxylic acids and amines. researchgate.netnih.gov
Chemo- and Regioselectivity in the Target Compound's Synthetic Pathways
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of N-substituted anilines. In the context of this compound, the primary selectivity issue arises during N-alkylation reactions, such as the nucleophilic substitution pathway described in 2.1.2.
The main competing reactions are:
N- vs. C-Alkylation: Anilines can undergo alkylation on the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation), typically at the para-position. acs.org The reaction's regioselectivity can be influenced by the solvent; polar protic solvents may favor C-alkylation, while nonpolar solvents can promote N-alkylation. acs.org
Mono- vs. Poly-alkylation: As mentioned, the secondary amine starting material (N-ethylaniline) can be converted to the desired tertiary amine, which can then be further alkylated to a quaternary ammonium salt. psu.edu Controlling the stoichiometry of the reactants and using the amine as the limiting reagent can help, but selectivity often remains a challenge, especially with reactive alkylating agents. psu.edu
Heterogeneous catalysts and the use of specific solvent systems like ionic liquids have been shown to improve selectivity towards mono-N-alkylation. psu.eduorganic-chemistry.org For example, studies have shown that in the reaction of aniline with alkyl halides, the use of certain ionic liquids can lead to excellent yields and high selectivity for the secondary amine product. psu.edu
Exploration of Novel Catalytic Systems in the Preparation of Substituted Butanoates
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The preparation of substituted butanoates and their amine precursors can benefit significantly from novel catalytic systems, particularly in the realm of homogeneous catalysis.
Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity under mild conditions. acs.org For the synthesis of N-alkylated anilines, "borrowing hydrogen" or "hydrogen autotransfer" methodologies catalyzed by transition metals represent an atom-efficient alternative to classical alkylation methods. nih.gov
In this approach, a catalyst, often based on ruthenium or manganese, temporarily removes hydrogen from an alcohol to form an intermediate aldehyde. nih.govresearchgate.net This aldehyde then reacts with an amine (like N-phenyl-ethylamine) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This process allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. nih.gov For example, manganese pincer complexes have been shown to effectively catalyze the selective N-monoalkylation of anilines with a broad range of alcohols under relatively mild conditions. nih.gov Such a strategy could conceivably be adapted to couple N-phenyl-ethylamine with a C4 diol derivative to construct the backbone of the target molecule.
Furthermore, homogeneous ruthenium catalysts have been developed for the direct synthesis of amides from esters and amines, proceeding under neutral conditions with the liberation of molecular hydrogen. researchgate.net This type of transformation highlights the power of catalysis to forge C-N bonds in an environmentally benign manner. Transition metal-catalyzed hydrosilylation also presents a comprehensive methodology for preparing amines through the reduction of imines, amides, and other nitrogen-containing functional groups. rsc.org
Heterogeneous Catalysis for Sustainable Synthetic Routes
The synthesis of tertiary amines like this compound can be achieved through methods such as the N-alkylation of N-ethylaniline with a suitable 4-carbon ester electrophile (e.g., ethyl 4-bromobutanoate) or via reductive amination. Heterogeneous catalysis is fundamental to developing sustainable versions of these processes, offering advantages like catalyst reusability, simplified product purification, and enhanced process stability. researchgate.netmdpi.com
One of the most promising green strategies is the "hydrogen borrowing" or "reductive amination" methodology, which often utilizes metal-based catalysts. researchgate.netjocpr.com In a potential route to the target compound, this could involve the reaction of aniline with ethanol to form N-ethylaniline, followed by a subsequent reaction with a four-carbon aldehyde or ketone precursor to the butanoate ester, all facilitated by a heterogeneous catalyst. Nickel nanoparticles supported on materials like θ-Al2O3 have proven effective for the N-alkylation of anilines with various alcohols under additive-free conditions. researchgate.net Similarly, palladium on carbon (Pd/C) is a widely used catalyst for reductive amination. wikipedia.orgmdpi.com
Zirconium-based catalysts, such as ZrO2 or ZrO(OH)2, have also been developed for efficient reductive amination processes to produce aromatic tertiary amines under mild conditions. rsc.orgresearchgate.net These catalysts can facilitate the Leuckart reaction, which uses N,N-dimethylformamide (DMF) as a solvent, amine source, and reductant, showcasing an innovative approach to tertiary amine synthesis. researchgate.net
Below is a table summarizing various heterogeneous catalytic systems applicable to the synthesis of tertiary anilines, which could be adapted for the production of this compound.
| Catalyst System | Reaction Type | Substrate Examples | Key Advantages |
| Ni/θ-Al₂O₃ | N-Alkylation (Hydrogen Borrowing) | Aniline + Aliphatic/Benzyl Alcohols | Reusable, additive-free, high activity. researchgate.net |
| Pd/C | Reductive Amination | Nitroarenes + Aldehydes | High yields at room temperature, applicable in aqueous solvents. mdpi.com |
| ZrO₂ / ZrO(OH)₂ | Reductive Amination (Leuckart-type) | Aromatic Aldehydes + DMF | Mild conditions, high selectivity for tertiary amines. rsc.orgresearchgate.net |
| Alkali Exchanged Zeolites (e.g., Kβ) | N-Alkylation | Aniline + Diethyl Carbonate | High selectivity for N-monoalkylation at lower temperatures. sci-hub.se |
Advanced Synthetic Techniques and Methodological Innovations
Flow Chemistry Approaches for Scalability and Reaction Control
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and straightforward scalability. researchgate.net These benefits are particularly relevant for the synthesis of fine chemicals like this compound.
A continuous flow process for N-alkylation can be designed using a packed-bed reactor containing a heterogeneous catalyst. researchgate.net For instance, a stream of N-ethylaniline and an alkylating agent like ethyl 4-bromobutanoate, dissolved in a suitable solvent, would be continuously passed through a heated column packed with a catalyst such as supported nickel or palladium. researchgate.netresearchgate.net This setup allows for precise control of residence time, ensuring high conversion rates while minimizing the formation of by-products. The selective hydrogenation of nitroarenes, a related transformation, has been efficiently achieved using continuous-flow technology with Pt/C catalysts, demonstrating the power of this approach for amine synthesis. mdpi.com
| Parameter | Description | Advantage in Flow Synthesis |
| Reactor Type | Packed-Bed Reactor with Heterogeneous Catalyst | High catalyst-to-reagent ratio, easy product separation. |
| Temperature Control | Microchannel heat exchangers | Superior heat transfer prevents hotspots and side reactions. |
| Pressure Control | Back-pressure regulators | Allows for heating solvents above their boiling points, accelerating reactions. |
| Scalability | "Scaling out" by running multiple reactors in parallel | Avoids challenges of redesigning large-scale batch reactors. |
Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. tandfonline.comyoutube.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. nih.govnih.gov
For the synthesis of this compound, a microwave-assisted N-alkylation of N-ethylaniline would be a highly efficient approach. Research has demonstrated the direct and rapid formation of tertiary amines from secondary amines and alkyl halides in aqueous media under microwave irradiation, providing a greener alternative that avoids transition metal catalysts. rsc.orgresearchgate.net Similarly, microwave-assisted reductive amination protocols using heterogeneous catalysts have been shown to reduce reaction times from over 13 hours to just 3 hours under mild conditions. mdpi.com The use of solvent-free conditions in microwave synthesis further enhances its green credentials, as demonstrated in the preparation of N-phenylsuccinimide from aniline. nih.govnih.gov
| Method | Reaction Time | Conditions | Yield |
| Conventional Heating | Several hours to days | Refluxing in solvent | Moderate to Good nih.gov |
| Microwave Irradiation | 5-30 minutes | Solvent or solvent-free, sealed vessel | Good to Excellent tandfonline.comnih.govijpsjournal.com |
Photochemical and Electrochemical Synthetic Strategies for Selective Transformations
Emerging synthetic methodologies harness light and electricity to drive chemical reactions, offering unique pathways for selective transformations.
Photochemical synthesis utilizes light energy, often in the presence of a photocatalyst, to form highly reactive intermediates. While a direct photochemical route to the target compound is not prominently documented, related photocatalytic methods for the synthesis of anilines and the α-C-H alkylation of unprotected primary amines have been developed. galchimia.comvapourtec.com These strategies open up novel possibilities for forming C-N bonds and functionalizing amine scaffolds under mild conditions. chemistryworld.com
Electrochemical synthesis employs an electric current to drive non-spontaneous chemical reactions, providing an alternative to conventional oxidizing and reducing agents. This technique has been applied to the modification of N,N-dialkylanilines and the polymerization of N-alkylanilines. jove.comacs.orgacs.org Electrochemical methods can enable transformations that are otherwise challenging, such as the intramolecular amination of alcohols to form heterocycles like pyrrolidines, showcasing its potential for C-N bond formation. rsc.org The key advantage is the high degree of control over the reaction's driving force (potential) and the ability to avoid harsh, stoichiometric reagents.
| Technique | Energy Source | Principle | Potential Application for Target Compound |
| Photochemistry | Light (UV/Visible) | Generation of excited states/radical intermediates via a photocatalyst. galchimia.com | C-H functionalization of precursors or novel C-N bond-forming reactions. |
| Electrochemistry | Electricity | Oxidation or reduction at an electrode surface to generate reactive species. jove.comrsc.org | Anodic oxidation of precursors or reductive coupling to form the C-N bond. |
Principles of Green Chemistry in Synthetic Route Design and Optimization
The design of synthetic routes for any chemical, including this compound, is increasingly guided by the 12 Principles of Green Chemistry. These principles advocate for practices that reduce or eliminate the use and generation of hazardous substances. rsc.org The methodologies discussed—heterogeneous catalysis, flow chemistry, and microwave-assisted synthesis—are all powerful tools for implementing these principles. Catalysis is inherently a green technology as it allows for the use of smaller quantities of reagents that are regenerated, reducing waste. jocpr.com Microwave and flow technologies contribute to energy efficiency and can reduce the need for solvents. nih.govvapourtec.com
Solvent Selection and Minimization Strategies
Solvents account for a significant portion of the mass and energy consumption in chemical processes and contribute heavily to their environmental impact. utoronto.ca Green chemistry emphasizes the selection of safer, more environmentally benign solvents and the minimization of their use. rsc.org
For N-alkylation reactions, traditional solvents like DMF, NMP, and chlorinated hydrocarbons (e.g., dichloromethane) are effective but pose significant health and environmental risks. whiterose.ac.ukacsgcipr.org Modern solvent selection guides, such as the CHEM21 guide, provide a framework for choosing greener alternatives. jk-sci.com For the synthesis of this compound, preferable solvents would include esters (ethyl acetate), ethers (2-Methyltetrahydrofuran), and alcohols (ethanol), while hazardous solvents like benzene (B151609), chloroform, and DMF should be avoided. whiterose.ac.ukjk-sci.com
Strategies for solvent minimization include:
Solvent-Free Reactions: As demonstrated in microwave-assisted syntheses, some reactions can be run neat, completely eliminating solvent waste. nih.gov
Aqueous Media: Using water as a solvent is a green alternative for certain reactions, such as the microwave-assisted N-alkylation of amines with alkyl halides. rsc.org
| Solvent Class | Examples | Green Status | Comments |
| Esters | Ethyl acetate, Isopropyl acetate | Recommended | Good general-purpose solvents with favorable environmental profiles. jk-sci.com |
| Alcohols | Ethanol, Isopropanol | Recommended | Generally safe and biodegradable; can act as a reactant in some cases. utoronto.ca |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | A greener alternative to THF and diethyl ether. whiterose.ac.uk |
| Hydrocarbons | Heptane (B126788), Toluene | Problematic | Toluene has reproductive toxicity concerns; heptane is a better choice than hexane. whiterose.ac.uk |
| Chlorinated | Dichloromethane (DCM), Chloroform | Hazardous | Carcinogenicity and environmental persistence are major concerns. jk-sci.com |
| Aprotic Polar | DMF, NMP, DMAc | Hazardous | High boiling points and reprotoxic properties make them undesirable. whiterose.ac.uk |
Atom Economy and Overall Reaction Efficiency Considerations
Atom Economy
Atom economy is a theoretical measure of the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the desired product. The calculation is based on the molecular weights of the reactants and the target molecule, assuming a 100% chemical yield. The formula for atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy signifies a more efficient process with less waste generation in the form of byproducts. Addition and rearrangement reactions, for instance, can theoretically achieve 100% atom economy as all reactant atoms are incorporated into the final product. In contrast, substitution and elimination reactions inherently have lower atom economies due to the formation of byproducts.
For a plausible multi-step synthesis of this compound, two key reactions would be the N-alkylation of N-ethylaniline followed by esterification.
A hypothetical N-alkylation reaction could involve the reaction of N-ethylaniline with ethyl 4-bromobutanoate. This is a substitution reaction where a bromide salt is formed as a byproduct, which lowers the atom economy.
The subsequent or alternative key reaction, a Fischer esterification of 4-[ethyl(phenyl)amino]butanoic acid with ethanol, is a condensation reaction that produces water as a byproduct. While water is a benign byproduct, its formation still detracts from a perfect atom economy.
The following interactive data table illustrates the theoretical atom economy for these hypothetical reaction steps.
| Reaction Step | Reactants | Desired Product | Byproduct(s) | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | Atom Economy (%) |
| N-Alkylation | N-ethylaniline + Ethyl 4-bromobutanoate | This compound | Hydrogen bromide | 316.22 | 235.32 | 74.4 |
| Esterification | 4-[ethyl(phenyl)amino]butanoic acid + Ethanol | This compound | Water | 253.32 | 235.32 | 92.9 |
Note: The values in this table are calculated based on hypothetical, though chemically reasonable, synthetic pathways.
Reaction Yield: The actual amount of product obtained in each step is crucial. Side reactions, incomplete conversions, and losses during workup and purification can significantly reduce the yield.
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and the choice of solvent and catalyst can have a profound impact on the reaction rate and selectivity, thereby affecting the yield and purity of the product. ontosight.ainumberanalytics.com
| Step 1 Yield (%) | Step 2 Yield (%) | Overall Process Efficiency (%) |
| 95 | 95 | 90.25 |
| 90 | 90 | 81.00 |
| 85 | 85 | 72.25 |
| 80 | 80 | 64.00 |
| 75 | 75 | 56.25 |
Despite a comprehensive search for experimental spectroscopic and spectrometric data for the chemical compound "this compound" (CAS 2059944-97-5), no publicly available research findings or spectral data could be located. Efforts to retrieve ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), High-Resolution Mass Spectrometry (HRMS), and Raman spectroscopy data from scientific databases and literature sources did not yield specific results for this particular molecule.
The generation of a thorough, informative, and scientifically accurate article with detailed data tables as requested is therefore not possible. Providing analytical data from analogous or structurally similar compounds would not meet the required standard of scientific accuracy for the specified subject.
Further research or de novo analysis would be required to produce the experimental data necessary to fulfill the detailed outline provided in the user's instructions. At present, the information necessary to populate the sections on Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation for this compound is not available in the public domain.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
Following a comprehensive search of available scientific literature, no published X-ray crystallographic data for this compound was found. This indicates that a single-crystal X-ray diffraction analysis, a definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material, has not been reported for this specific compound.
The successful application of X-ray crystallography is contingent upon the ability to grow a single crystal of sufficient quality and size, which can be a challenging and unpredictable process. Without experimental crystallographic data, a detailed analysis of the solid-state molecular structure, including bond lengths, bond angles, torsional angles, and the specific conformation adopted by the molecule in the crystalline lattice, cannot be provided. Furthermore, an analysis of intermolecular interactions, such as hydrogen bonding or van der Waals forces that dictate the crystal packing, is not possible.
Should a crystalline form of this compound be obtained and analyzed in the future, the resulting data would provide invaluable insights into its solid-state conformation and packing arrangement.
Synthesis and Reactivity
Overview of Synthetic Pathways to N-Substituted Butanoates
The synthesis of N-substituted butanoates can generally be achieved through two primary strategies: the formation of the C-N bond or the formation of the ester functionality on a pre-existing amino acid. Common reactions include nucleophilic substitution, Michael addition, and reductive amination.
Plausible Synthetic Routes for this compound
A highly plausible route involves the N-alkylation of N-ethylaniline with a suitable 4-halobutanoate ester, such as ethyl 4-bromobutanoate. researchgate.net This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.
Reaction Scheme: N-Ethylaniline + Ethyl 4-bromobutanoate → this compound + HBr
Another viable pathway is the reductive amination of a keto-ester, such as ethyl 4-oxobutanoate (B1241810), with N-ethylaniline. nih.gov This reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
Reaction Scheme: Ethyl 4-oxobutanoate + N-Ethylaniline --[Reducing Agent]--> this compound
Key Precursor Molecules and Reagents
The synthesis of this compound relies on the availability of key precursor molecules.
Table of Key Precursors and Reagents
| Precursor/Reagent | Role in Synthesis |
| N-Ethylaniline | Source of the ethyl(phenyl)amino moiety |
| Ethyl 4-bromobutanoate | Alkylating agent in the substitution pathway |
| Ethyl 4-oxobutanoate | Carbonyl compound in the reductive amination pathway |
| Sodium Carbonate/Triethylamine | Base for the alkylation reaction |
| Sodium Triacetoxyborohydride | Reducing agent for reductive amination |
Theoretical and Computational Chemistry of Ethyl 4 Ethyl Phenyl Amino Butanoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and predict a wide range of molecular characteristics.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between computational cost and accuracy, making it a widely used tool for predicting the ground state properties of organic molecules.
For Ethyl 4-[ethyl(phenyl)amino]butanoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to determine its optimized molecular geometry. This process minimizes the energy of the molecule to find its most stable three-dimensional arrangement. Key ground state properties that can be calculated include bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not available, representative values for similar N-alkylaniline and ethyl ester moieties can be considered.
Table 1: Predicted Ground State Geometrical Parameters of this compound based on DFT Calculations of Analogous Structures
| Parameter | Predicted Value |
|---|---|
| C-N (aniline) bond length | ~1.39 Å |
| C-N (aliphatic) bond length | ~1.47 Å |
| C=O bond length | ~1.21 Å |
| C-O (ester) bond length | ~1.34 Å |
| C-N-C bond angle | ~118° |
| O=C-O bond angle | ~125° |
Note: These are estimated values based on standard bond lengths and angles in similar chemical environments.
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of the electronic structure, albeit at a greater computational expense than DFT.
High-accuracy ab initio calculations would be valuable for refining the electronic properties of this compound, such as its dipole moment and polarizability. These properties are crucial for understanding its intermolecular interactions and behavior in different solvent environments. For a molecule of this size, MP2 calculations with a sufficiently large basis set could offer a good compromise between accuracy and computational feasibility.
Conformational Analysis and Energy Landscape Mapping
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Mechanics (MM) methods use classical physics to model the potential energy of a system of atoms. These methods are computationally much less demanding than quantum mechanical calculations, allowing for the exploration of the conformational space of large molecules over longer timescales. Force fields like AMBER or MMFF94 would be suitable for studying this compound.
Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility. An MD simulation would reveal the accessible conformations of the butanoate chain and the orientations of the ethyl and phenyl groups attached to the nitrogen atom. This allows for a thorough sampling of the potential energy surface.
Potential Energy Surface Mapping and Conformational Isomer Characterization
The data from MM and MD simulations can be used to map the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. By analyzing the PES, we can identify the low-energy conformations, or conformational isomers, and the energy barriers that separate them.
For this compound, key dihedral angles to be investigated would include those along the C-C bonds of the butanoate chain and the C-N bonds. The relative energies of different conformers (e.g., extended vs. folded conformations of the chain) can be determined, and their populations at a given temperature can be estimated using the Boltzmann distribution.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict and explain chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these frontier orbitals provide insights into the molecule's nucleophilic and electrophilic character.
The HOMO and LUMO of this compound can be calculated using DFT or ab initio methods. The HOMO is expected to be localized primarily on the electron-rich N-phenylamino moiety, indicating that this is the likely site for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the phenyl ring and the carbonyl group of the ester, suggesting these as potential sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high | Indicates good electron-donating (nucleophilic) character |
| LUMO Energy | Relatively low | Indicates good electron-accepting (electrophilic) character |
| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability and reactivity |
| HOMO Localization | N-phenylamino group | Primary site for electrophilic attack |
| LUMO Localization | Phenyl ring and ester carbonyl group | Potential sites for nucleophilic attack |
Note: These are qualitative predictions based on the functional groups present in the molecule.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the accurate prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are crucial for the structural elucidation of molecules like this compound and for the interpretation of experimental spectra.
The process typically begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Following this, specialized computational methods are employed to calculate the desired spectroscopic properties.
For the prediction of NMR chemical shifts (¹H and ¹³C), the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
The accuracy of these predictions allows for the unambiguous assignment of signals in experimental NMR spectra, which can be particularly complex for molecules with multiple, similar chemical environments. Below is a hypothetical table illustrating the kind of data generated from such a computational study for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-C (ipso) | - | 147.5 |
| Phenyl-C (ortho) | 6.70 | 112.8 |
| Phenyl-C (meta) | 7.20 | 129.4 |
| Phenyl-C (para) | 6.65 | 112.2 |
| N-CH₂ (ethyl) | 3.40 | 45.3 |
| N-CH₂-CH₃ | 1.15 | 12.5 |
| N-CH₂ (butanoate) | 3.35 | 49.8 |
| -CH₂- (butanoate) | 1.90 | 24.6 |
| -CH₂-C=O | 2.35 | 31.2 |
| C=O | - | 173.1 |
| O-CH₂ | 4.10 | 60.4 |
| O-CH₂-CH₃ | 1.25 | 14.3 |
Similarly, IR frequencies are predicted by calculating the second derivatives of the energy with respect to the atomic coordinates of the optimized geometry. This analysis yields a set of vibrational modes and their corresponding frequencies and intensities. Theoretical IR spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. These predicted spectra are invaluable for assigning vibrational modes observed in experimental FT-IR spectra.
Table 2: Selected Predicted IR Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Predicted Intensity |
|---|---|---|
| 3050-3100 | Aromatic C-H Stretch | Medium |
| 2850-2980 | Aliphatic C-H Stretch | Strong |
| 1735 | C=O (Ester) Stretch | Very Strong |
| 1590, 1500 | C=C (Aromatic Ring) Stretch | Strong |
| 1250 | C-N Stretch | Medium |
| 1180 | C-O (Ester) Stretch | Strong |
In Silico Modeling for Structure-Reactivity Relationship Studies
In silico modeling provides a framework to investigate the relationship between the molecular structure of this compound and its chemical reactivity. These studies can predict various electronic and structural properties that govern how the molecule interacts with other chemical species.
One of the primary tools in this area is the analysis of molecular orbitals , particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) mapping is another powerful technique. An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. This allows for the identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atom, and positive potential around the hydrogen atoms.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate various computed molecular descriptors with observed reactivity or biological activity. Although building a full QSAR model requires a dataset of related compounds, the calculation of descriptors for a single molecule like this compound provides the foundational data for such studies. These descriptors can include electronic properties (e.g., dipole moment, partial atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices.
Table 3: Hypothetical Molecular Descriptors for Structure-Reactivity Studies of this compound
| Descriptor | Hypothetical Predicted Value | Relevance to Reactivity |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
| Molecular Surface Area | 250 Ų | Steric accessibility |
Through these computational approaches, a detailed understanding of the chemical nature of this compound can be achieved, guiding further experimental investigation and application.
Chemical Reactivity and Transformation Pathways of Ethyl 4 Ethyl Phenyl Amino Butanoate
Hydrolysis and Transesterification Reactions of the Ester Moiety
The ethyl ester group is a key functional moiety susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification.
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to its constituent carboxylic acid and alcohol.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This process is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
Base-Catalyzed Hydrolysis (Saponification): Using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in an irreversible reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylate salt is deprotonated and, after an acidic workup, yields the final carboxylic acid, 4-[ethyl(phenyl)amino]butanoic acid.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction equilibrium can be shifted in favor of the desired product by using the new alcohol as the solvent or by removing the displaced ethanol (B145695). masterorganicchemistry.comresearchgate.net For example, reacting Ethyl 4-[ethyl(phenyl)amino]butanoate with methanol (B129727) under acidic conditions will produce Mthis compound. masterorganicchemistry.com
| Reaction Type | Reagents | Product(s) | General Conditions |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 4-[ethyl(phenyl)amino]butanoic acid + Ethanol | Aqueous acid, heat |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O 2. H₃O⁺ (workup) | 4-[ethyl(phenyl)amino]butanoic acid + Ethanol | Aqueous base, heat |
| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Alkyl 4-[ethyl(phenyl)amino]butanoate + Ethanol | Excess R'OH, heat |
Reactions at the Tertiary Amine Nitrogen Center
The nitrogen atom in this compound is a tertiary amine, characterized by a lone pair of electrons that imparts nucleophilic and basic properties to it.
As a tertiary amine, the nitrogen atom lacks a hydrogen atom, and therefore cannot undergo traditional acylation or further alkylation via deprotonation. The primary reaction pathway for alkylation involves the formation of a quaternary ammonium (B1175870) salt.
Salt Formation: Due to its basicity, the tertiary amine readily reacts with acids to form ammonium salts. mnstate.edu This reaction is a simple acid-base neutralization and is often used to increase the water solubility of amines. For example, treatment with hydrochloric acid (HCl) yields ethyl 4-[ethyl(phenyl)ammonio]butanoate chloride.
Quaternization: The nucleophilic lone pair on the nitrogen can attack an electrophilic carbon, such as that in an alkyl halide (e.g., methyl iodide, ethyl bromide), through an SN2 mechanism. libretexts.orgchemguide.co.uk This reaction, known as quaternization, results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. libretexts.org This process converts the amine into a different functional group with distinct chemical properties.
| Reaction Type | Reagents | Product | General Conditions |
|---|---|---|---|
| Salt Formation | Acid (e.g., HCl, H₂SO₄) | Ammonium salt | Typically at room temperature in a suitable solvent |
| Quaternization (Alkylation) | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Quaternary ammonium salt | Often requires heat; solvent depends on substrate |
Reactions at the Phenyl Ring (e.g., Electrophilic Aromatic Substitution, if applicable under specific conditions)
The phenyl group in the molecule can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituent already present on the ring, the N-ethyl-N-(4-ethoxy-4-oxobutyl)amino group, strongly influences the rate and regioselectivity of the reaction. The nitrogen atom's lone pair can donate electron density into the phenyl ring through resonance, making the ring significantly more nucleophilic than benzene (B151609) itself.
This makes the group a powerful activating group and an ortho, para-director . masterorganicchemistry.com Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the amino substituent. youtube.com Steric hindrance from the ethyl and butanoate groups may favor substitution at the less hindered para position over the ortho positions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield the corresponding ortho- and para-bromo or chloro derivatives.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group at the ortho and para positions. masterorganicchemistry.com
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid (-SO₃H) group on the ring, also at the ortho and para positions.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. The strong activating nature of the amino group can lead to side reactions like polyalkylation in Friedel-Crafts alkylation. youtube.com
| Reaction Type | Reagents | Major Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | ortho- and para-bromo derivatives |
| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives |
| Sulfonation | SO₃, H₂SO₄ | ortho- and para-sulfonic acid derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acyl derivatives |
Reduction and Oxidation Reactions of Specific Functional Groups
The functional groups within this compound can be selectively reduced or oxidized.
Reduction: The ester moiety is susceptible to reduction by powerful reducing agents.
Reduction to an Alcohol: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the ethyl ester to a primary alcohol, yielding 4-[ethyl(phenyl)amino]butan-1-ol. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.
Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂ over Pd/C) is often used to reduce alkenes or nitro groups, it can also reduce esters, though it typically requires more forcing conditions (high pressure and temperature). Under such conditions, the aromatic ring could also potentially be reduced. The reduction of a nitro group on a similar molecule to an amine group using catalytic hydrogenation is a known process. orgsyn.org
Oxidation: The molecule presents several sites that could be oxidized, although selective oxidation can be challenging.
Aromatic Ring: The electron-rich phenyl ring is susceptible to oxidation, which can sometimes lead to ring-opening or the formation of quinone-like structures under strong oxidizing conditions.
Alkyl Side-Chain: The benzylic position of the ethyl group on the nitrogen or the aliphatic chain could potentially be oxidized, though this would likely require specific reagents to achieve selectivity over the more reactive aromatic ring and nitrogen atom.
Cyclization and Rearrangement Pathways Leading to Novel Chemical Scaffolds
The structure of this compound, being a γ-amino ester, is well-suited for intramolecular cyclization to form a five-membered lactam ring.
Intramolecular Cyclization (Lactamization): Under appropriate conditions, the nitrogen atom can act as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. This reaction would result in the formation of a stable five-membered ring, a γ-lactam, specifically N-ethyl-N-phenyl-pyrrolidin-2-one , with the elimination of ethanol. This type of cyclization is a common pathway for γ- and δ-amino acids or esters and can often be promoted by heat or by converting the ester to a more reactive species. mdpi.comresearchgate.net This transformation provides a direct route to a new heterocyclic scaffold.
No significant rearrangement pathways are immediately obvious for the parent molecule under standard conditions, but derivatives created through the reactions described above could potentially undergo various molecular rearrangements.
Derivatization Strategies for Chemical Diversification
The chemical architecture of this compound provides multiple avenues for derivatization, enabling the generation of diverse molecular structures. The primary sites for chemical modification are the tertiary amine, the aromatic phenyl ring, and the ethyl ester functional group. Each of these sites can undergo specific reactions to yield a range of derivatives.
One of the principal strategies for diversifying this compound involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-[ethyl(phenyl)amino]butanoic acid. This transformation is typically achieved through acid or base-catalyzed hydrolysis. The resulting carboxylic acid serves as a versatile intermediate for the synthesis of a variety of derivatives, including amides, acid chlorides, and other esters.
Another key derivatization pathway is the reduction of the ethyl ester to an alcohol, yielding 4-[ethyl(phenyl)amino]butan-1-ol. This reaction is commonly carried out using powerful reducing agents such as lithium aluminum hydride. The primary alcohol produced can then be further modified through oxidation, etherification, or esterification to generate additional classes of compounds.
Furthermore, the tertiary amine and the phenyl ring can also be targeted for derivatization. For instance, the phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. The reactivity of the tertiary amine allows for reactions such as N-oxidation.
The following table summarizes the primary derivatization strategies for this compound:
| Functional Group Targeted | Reaction Type | Reagents | Product Class |
|---|---|---|---|
| Ethyl Ester | Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Carboxylic Acids |
| Ethyl Ester | Reduction | Reducing Agents (e.g., LiAlH4) | Alcohols |
| Ethyl Ester | Transesterification | Alcohol with Acid or Base Catalyst | New Esters |
| Carboxylic Acid (from hydrolysis) | Amide Formation | Amine with Coupling Agent | Amides |
| Phenyl Ring | Electrophilic Aromatic Substitution | Varies (e.g., HNO3/H2SO4 for nitration) | Substituted Phenyl Derivatives |
These derivatization strategies underscore the versatility of this compound as a scaffold for chemical synthesis, enabling the creation of a broad spectrum of molecules for further investigation.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry
Precursor for the Synthesis of Complex Organic Molecules
The structure of Ethyl 4-[ethyl(phenyl)amino]butanoate contains multiple reactive sites, making it a versatile starting material for the synthesis of more elaborate organic molecules. The secondary amine can undergo a variety of N-alkylation, N-acylation, or N-arylation reactions to introduce further complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or alcohols. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of substituents at the ortho and para positions relative to the amino group.
The butyrate chain itself can be a source of stereochemistry if chiral centers are introduced, for instance, through asymmetric reactions on the carbon backbone. The combination of these reactive handles allows for a modular approach to the synthesis of complex target molecules, including potential pharmaceutical intermediates and materials science building blocks.
Intermediate in the Construction of Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an electrophilic ester (or its derived carboxylic acid), makes it a suitable precursor for the construction of various heterocyclic rings.
For instance, intramolecular cyclization reactions could lead to the formation of nitrogen-containing heterocycles. Depending on the reaction conditions and the introduction of other functional groups, it is conceivable to synthesize lactams, benzodiazepines, or other fused heterocyclic systems. The specific type of heterocycle formed would be dictated by the reagents and reaction pathways employed.
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Heterocycle Class | Potential Synthetic Strategy |
|---|---|
| Lactams | Intramolecular amidation of the corresponding amino acid (post-ester hydrolysis). |
| Benzodiazepines | Reaction with a suitable ortho-amino- or ortho-halobenzaldehyde or related synthon. |
| Quinolines | Skraup or Doebner-von Miller type reactions involving the aromatic amine. |
Building Block for Functionalized Molecular Architectures
The term "functionalized molecular architectures" encompasses a broad range of complex organic structures designed for specific purposes, such as molecular recognition, self-assembly, or as components in supramolecular chemistry. The distinct hydrophobic (phenyl and ethyl groups) and hydrophilic/polar (amine and ester) regions of this compound make it an interesting building block for creating amphiphilic molecules.
By strategically modifying the core structure, for example, by attaching long alkyl chains or polar head groups, it is possible to design molecules that can self-assemble into micelles, vesicles, or other organized structures in solution. These architectures can have applications in drug delivery, catalysis, and materials science.
Exploration of its Utility in Ligand Design for Organocatalysis or Metal-Mediated Transformations
The nitrogen atom in this compound can act as a Lewis base, making it a potential coordinating atom in the design of ligands for metal catalysts. By introducing other donor atoms, such as phosphorus or oxygen, into the molecular framework, it may be possible to create multidentate ligands.
These ligands could then be complexed with various transition metals to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand, influenced by the substituents on the phenyl ring and the nitrogen atom, would play a crucial role in determining the activity and selectivity of the resulting metal complex.
Furthermore, the amine functionality itself could be part of a chiral scaffold, leading to the development of chiral ligands for asymmetric catalysis. In the realm of organocatalysis, the secondary amine could be utilized as a key functional group in catalysts for reactions such as Michael additions or aldol reactions.
Application in Chiral Pool Synthesis and Stereoselective Transformations (if relevant chiral derivatives are accessible)
While this compound itself is achiral, the synthesis of chiral derivatives would open up its application in chiral pool synthesis and stereoselective transformations. Asymmetric synthesis methodologies could be employed to introduce chirality at various positions within the molecule. For example, asymmetric reduction of a ketone precursor or asymmetric alkylation of the enolate derived from the ester could yield chiral products.
Once a chiral derivative is obtained, it can be used as a starting material for the synthesis of enantiomerically pure complex molecules. The inherent chirality of the building block can be transferred to the final product, which is a common strategy in the synthesis of pharmaceuticals and natural products. The development of efficient methods to access chiral derivatives of this compound would be a key step in realizing its potential in this area of organic chemistry.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Lactams |
| Benzodiazepines |
| Quinolines |
Mechanistic Investigations of Reactions Involving Ethyl 4 Ethyl Phenyl Amino Butanoate
Isotope Labeling Experiments for Elucidating Reaction Mechanisms
Isotope labeling is a powerful technique used to trace the path of atoms or groups of atoms through a chemical reaction. By replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), the fate of that specific atom can be followed in the products. This information can be invaluable in distinguishing between different possible reaction mechanisms.
For Ethyl 4-[ethyl(phenyl)amino]butanoate, an isotope labeling study could be designed to investigate the mechanism of ester hydrolysis. For example, by using water enriched with the ¹⁸O isotope (H₂¹⁸O) for the hydrolysis, the location of the ¹⁸O atom in the products (either the carboxylic acid or the ethanol) would reveal whether the reaction proceeds via acyl-oxygen cleavage or alkyl-oxygen cleavage. In the case of acyl-oxygen cleavage, the ¹⁸O would be incorporated into the carboxylic acid product.
Table 2: Hypothetical Isotope Labeling Experiment for the Hydrolysis of this compound Disclaimer: This table illustrates the principle of an isotope labeling experiment and is not based on actual experimental data for the specified compound.
| Reactants | Expected Products (Acyl-Oxygen Cleavage) | Expected Products (Alkyl-Oxygen Cleavage) |
|---|---|---|
| This compound + H₂¹⁸O | 4-[ethyl(phenyl)amino]butanoic acid-¹⁸O₂ + Ethanol (B145695) | 4-[ethyl(phenyl)amino]butanoic acid + Ethanol-¹⁸O |
Such experiments have been crucial in establishing the mechanisms of many organic reactions.
Transition State Analysis in Reactivity and Selectivity Studies
The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The study of the transition state is key to understanding the reactivity and selectivity of a reaction. The energy required to reach the transition state is the activation energy (Ea), which determines the rate of the reaction.
By studying the effect of temperature on the reaction rate, the activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—can be determined using the Eyring equation. These parameters provide insights into the structure and properties of the transition state. A large negative ΔS‡, for example, might suggest an ordered, associative transition state, whereas a small or positive ΔS‡ could indicate a dissociative mechanism.
Table 3: Representative Activation Parameters for a Hypothetical Reaction Disclaimer: The values in this table are illustrative and not experimental data for this compound.
| Parameter | Value | Interpretation |
|---|---|---|
| ΔH‡ (kJ/mol) | 85 | Enthalpy barrier for the reaction |
| ΔS‡ (J/mol·K) | -40 | Suggests a more ordered transition state relative to the reactants |
| ΔG‡ (kJ/mol) at 298 K | 97 | Overall free energy barrier to the reaction |
Computational Mechanistic Studies to Model Reaction Pathways and Intermediates
Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. These methods allow for the in-silico modeling of reaction pathways, the calculation of the energies of reactants, intermediates, transition states, and products, and the visualization of their three-dimensional structures.
For this compound, computational studies could be employed to explore the potential energy surfaces of various reactions. For example, in a nucleophilic substitution reaction at the nitrogen atom, calculations could help to distinguish between a concerted Sₙ2 pathway and a stepwise pathway involving a stable intermediate. The calculated activation energies for different pathways can predict which one is more likely to occur under given conditions.
Table 4: Hypothetical Computational Results for Two Possible Reaction Pathways Disclaimer: This table presents a simplified, hypothetical output from a computational study.
| Pathway | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Pathway A (Concerted) | Reactants | 0 |
| Transition State | +25 | |
| Products | -10 | |
| Pathway B (Stepwise) | Reactants | 0 |
| Intermediate | +5 | |
| Transition State | +30 | |
| Products | -10 |
In this hypothetical example, Pathway A would be favored due to its lower activation energy.
Hammett and Taft Equation Analysis for Electronic and Steric Effects
Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, are used to quantify the effects of substituents on the rates and equilibria of organic reactions. The Hammett equation is particularly useful for studying the electronic effects of substituents on the benzene (B151609) ring of aromatic compounds.
For reactions involving this compound, a Hammett study could be conducted by synthesizing a series of derivatives with different substituents on the phenyl ring and measuring their reaction rates. A plot of the logarithm of the rate constants (log k) against the appropriate Hammett substituent constant (σ) would yield a straight line. The slope of this line, the reaction constant (ρ), provides information about the electronic nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge.
The Taft equation is an extension that can be used to separate and quantify steric and electronic effects, which would be relevant for reactions at the ester or the ethyl group on the nitrogen.
Table 5: Hypothetical Hammett Data for a Reaction of Substituted this compound Analogs Disclaimer: The data presented are for illustrative purposes to explain the Hammett equation.
| Substituent (X) | σ | log(kₓ/k₀) |
|---|---|---|
| -OCH₃ | -0.27 | -0.55 |
| -CH₃ | -0.17 | -0.35 |
| -H | 0.00 | 0.00 |
| -Cl | +0.23 | +0.47 |
| -NO₂ | +0.78 | +1.60 |
A plot of this data would yield a positive slope (ρ ≈ 2.1), suggesting a mechanism where negative charge develops in the transition state at a position electronically coupled to the phenyl ring.
Advanced Methodologies for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantification, and Analytical Separation
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile compounds like Ethyl 4-[ethyl(phenyl)amino]butanoate. Due to the compound's basic tertiary amine and its moderate polarity, reversed-phase HPLC is a common and effective approach.
Detailed research findings indicate that for aromatic amines, C18 columns are highly effective. sigmaaldrich.com The separation mechanism is based on the hydrophobic interactions between the stationary phase and the analyte. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. sigmaaldrich.comsielc.com The pH of the aqueous phase is a critical parameter to control the retention and peak shape of the basic amine. An acidic mobile phase, often containing additives like formic acid or phosphoric acid, can protonate the tertiary amine, which can sometimes improve peak shape but will alter retention behavior. sielc.comsielc.com Conversely, to avoid peak tailing, which is a common issue with amines on silica-based columns due to interaction with residual silanol groups, a small amount of a competing amine like triethylamine can be added to the mobile phase. americanpharmaceuticalreview.com
For quantitative analysis, a UV detector is typically employed, with the detection wavelength set to an absorbance maximum of the phenyl group, commonly around 254 nm. sigmaaldrich.com Method development for tertiary aromatic amines often involves optimizing the mobile phase composition, pH, and column temperature to achieve baseline separation from impurities and degradation products. americanpharmaceuticalreview.comijarsct.co.in
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Purity Evaluation
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight, it can often be analyzed directly by GC-MS. However, for amino esters, derivatization is a common strategy to enhance volatility and thermal stability. nih.govcore.ac.uk Derivatization with reagents like ethyl chloroformate can be employed to produce more volatile derivatives suitable for GC analysis. nih.govcore.ac.uk
In the mass spectrometer, following gas chromatographic separation, the compound undergoes ionization, typically by electron impact (EI). The resulting mass spectrum provides a molecular fingerprint of the molecule. The fragmentation pattern of amines is often characterized by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this would lead to characteristic fragment ions. The fragmentation of esters often involves the loss of the alkoxy group or rearrangements like the McLafferty rearrangement if a gamma-hydrogen is present.
A hypothetical GC-MS analysis would involve a temperature-programmed separation on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer would be operated in full-scan mode to identify the compound and any impurities based on their mass spectra and retention times.
Table 2: Representative GC-MS Parameters and Expected Fragmentation for this compound
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1 mL/min |
| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| MS Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Expected Fragments | Molecular ion (M+), fragments from alpha-cleavage and ester fragmentation |
Preparative Chromatography Techniques for Isolation and Purification of Synthetic Products
For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
The purification of amines by preparative chromatography on standard silica gel can be challenging due to strong interactions with acidic silanol groups, leading to poor recovery and peak tailing. biotage.com To circumvent these issues, several strategies can be employed. One approach is to use an amine-functionalized stationary phase, which provides a more inert surface for the separation of basic compounds. Another common practice is the addition of a volatile competing amine, such as triethylamine, to the mobile phase to saturate the active sites on the silica gel. biotage.com
Reversed-phase preparative HPLC is also a viable option, particularly for moderately polar compounds. By adjusting the mobile phase pH to be alkaline, basic amines are in their free-base form, which can increase their hydrophobicity and retention, leading to better separation. biotage.com
Chiral Chromatography for Enantiomeric Excess Determination
If this compound were synthesized in a chiral form, or if chiral derivatives were prepared, chiral chromatography would be essential for determining the enantiomeric excess. Tertiary amines can be chiral if the three groups attached to the nitrogen are different, though they can undergo rapid nitrogen inversion, which can make their separation as enantiomers challenging at room temperature. quora.comechemi.com However, if the molecule contains a stable chiral center, for instance, in the butanoate chain, enantiomeric separation is feasible.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely used and have shown effectiveness in separating chiral amines and amino acid esters. yakhak.orgresearchgate.net Often, derivatization of the amine or ester functionality is performed to enhance the interaction with the CSP and improve separation. yakhak.org The mobile phase in chiral chromatography is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol. cdnsciencepub.com The addition of acidic or basic modifiers can also significantly influence the enantioselectivity. nih.gov
Table 3: Exemplary Chiral HPLC Conditions for a Hypothetical Chiral Derivative of this compound
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Capillary Electrophoresis for Charged Species Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. wikipedia.org Since this compound is a tertiary amine, it can be protonated in an acidic buffer to form a positively charged species, making it amenable to analysis by Capillary Zone Electrophoresis (CZE). In CZE, ions are separated based on their charge-to-size ratio as they migrate in an electric field. colby.edu
For the analysis of neutral or hydrophobic compounds, or to enhance the separation of a mixture of charged and neutral species, Micellar Electrokinetic Chromatography (MEKC) is employed. kapillarelektrophorese.comwikipedia.org In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.orgcore.ac.uk Analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on their hydrophobicity. kapillarelektrophorese.comwikipedia.org This technique is effective for separating various aromatic amines. nih.govnih.gov
The use of CE in pharmaceutical analysis is well-established due to its high efficiency, short analysis times, and low sample and reagent consumption. core.ac.uk
Outlook and Future Research Directions
Exploration of Novel and More Sustainable Synthetic Routes
Key areas for exploration include:
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. organic-chemistry.orgresearchgate.net Investigating light-mediated protocols for the coupling of precursors to Ethyl 4-[ethyl(phenyl)amino]butanoate could lead to milder reaction conditions and novel reactivity.
Electrochemical Synthesis: Electrosynthesis utilizes electrical current to mediate chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants. An electrochemical approach to the formation of the C-N bond or the esterification could offer a greener alternative to traditional methods. organic-chemistry.org
Catalytic C-H Amination: Direct functionalization of C-H bonds is a highly atom-economical approach. Research into catalytic systems that can directly aminate a suitable butanoate precursor would represent a significant advancement in the synthesis of this and related compounds.
Design and Synthesis of Structurally Diverse Derivatives for Structure-Reactivity Relationship Studies
To fully comprehend the potential of this compound, the synthesis and study of a diverse library of its derivatives are essential. Such studies are fundamental to establishing structure-reactivity relationships (SRR), which are crucial for tailoring the molecule's properties for specific applications.
Systematic modifications could be made to three key regions of the molecule:
The N-Alkyl Group: Replacing the N-ethyl group with other alkyl or functionalized chains.
The Phenyl Ring: Introducing various substituents (both electron-donating and electron-withdrawing) at different positions on the aromatic ring.
The Ester Moiety: Varying the alcohol component of the ester to modulate properties like solubility and reactivity.
Table 1: Proposed Derivatives for Structure-Reactivity Relationship Studies
| Modification Site | Proposed Derivative | Rationale for Investigation |
|---|---|---|
| N-Alkyl Group | Ethyl 4-[methyl(phenyl)amino]butanoate | Investigate the effect of smaller alkyl group on steric hindrance and basicity. |
| N-Alkyl Group | Ethyl 4-[benzyl(phenyl)amino]butanoate | Explore the impact of a benzylic group on reactivity and potential for further functionalization. |
| Phenyl Ring | Ethyl 4-[ethyl(4-methoxyphenyl)amino]butanoate | Study the influence of an electron-donating group on the nucleophilicity of the nitrogen. |
| Phenyl Ring | Ethyl 4-[ethyl(4-nitrophenyl)amino]butanoate | Examine the effect of a strong electron-withdrawing group on the compound's electronic properties. |
| Ester Moiety | Mthis compound | Assess the impact of the ester group size on reaction kinetics and physical properties. |
Investigations into Multifunctional Transformations Involving the Compound
The inherent functionality of this compound (a tertiary amine, an ester, and an aromatic ring) makes it an attractive substrate for multifunctional transformations. These are reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. Future research could explore its participation in:
Multicomponent Reactions: Designing novel one-pot reactions where this compound reacts with two or more other components to assemble complex molecular architectures.
Cascade Reactions: Utilizing the reactivity of one functional group to trigger subsequent transformations at another site within the molecule. For instance, a reaction at the aromatic ring could set the stage for a cyclization involving the amino or ester group.
Dual Catalysis Systems: Employing cooperative catalytic systems, such as a combination of a metal catalyst and an organocatalyst, to activate different parts of the molecule simultaneously and achieve transformations not possible with a single catalyst. nih.gov
Integration of the Compound into Complex Molecule Synthesis
The structural motifs present in this compound make it a valuable building block for the synthesis of more complex and potentially functional molecules. As a derivative of γ-aminobutyric acid (GABA), it holds promise for applications in medicinal chemistry and materials science. nih.gov
Future synthetic campaigns could focus on:
Peptidomimetics: Incorporating the compound as an unnatural amino acid into peptide chains to create peptidomimetics with enhanced stability or novel biological activities. rsc.orgsemanticscholar.org
Polymer Chemistry: Utilizing the compound as a monomer in polymerization reactions to create novel polymers with tailored properties, potentially for use in coatings or adhesives. chemimpex.com
Heterocyclic Synthesis: Employing the compound as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Outcomes
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemical research is conducted. appliedclinicaltrialsonline.com For this compound and its derivatives, these computational tools can be leveraged to accelerate research and development.
Potential applications include:
Reaction Prediction: Training ML models on experimental data to predict the outcomes (e.g., yield, selectivity) of reactions involving this class of compounds under various conditions. cmu.edunih.gov
Optimization of Reaction Conditions: Using algorithms to explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst choice) to identify the optimal conditions for a desired outcome, thereby reducing the number of experiments required. nih.gov
Discovery of Novel Reactions: Employing AI to analyze reactivity patterns and propose entirely new transformations or catalyst systems for this compound.
Development of Robust and Scalable Synthetic Processes
For any chemical compound to have a practical impact, a robust and scalable synthetic process is essential. Future research should address the transition from laboratory-scale synthesis to a process that is reproducible, safe, and economically viable on a larger scale. rsc.orgsemanticscholar.org
This will involve a systematic approach to process development, including:
Process Optimization: A thorough investigation of all reaction parameters to maximize yield and purity while minimizing reaction time and waste.
Purification Strategy: Developing an efficient and scalable method for isolating the final product with high purity.
Safety Assessment: A comprehensive evaluation of the potential hazards associated with the synthesis and handling of the compound and its intermediates.
Table 2: Parameters for Scalable Process Development
| Parameter | Objective | Metrics for Evaluation |
|---|---|---|
| Reactant Stoichiometry | Minimize excess reagents. | Process Mass Intensity (PMI), E-Factor. |
| Catalyst Loading | Reduce catalyst usage for cost-effectiveness and easier removal. | Turnover Number (TON), Turnover Frequency (TOF). |
| Solvent Selection | Use greener and safer solvents. | Solvent selection guides (e.g., GSK, Sanofi). |
| Reaction Temperature | Operate at or near ambient temperature to reduce energy consumption. | Energy consumption, process safety analysis. |
| Reaction Time | Shorten reaction cycles for higher throughput. | Space-Time Yield (STY). |
Q & A
Q. How do structural modifications (e.g., replacing ethyl with methyl or trifluoromethyl groups) alter the pharmacokinetic profile of this compound?
- Methodological Answer :
- Metabolic stability : Compare hepatic microsomal half-life (human/rat) using LC-MS quantification. Methyl groups may reduce CYP450-mediated oxidation.
- Plasma protein binding : Use equilibrium dialysis to assess % bound; trifluoromethyl analogs often show higher binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
